molecular formula C27H42O B116434 Cholesta-4,6-dien-3-one CAS No. 566-93-8

Cholesta-4,6-dien-3-one

Cat. No.: B116434
CAS No.: 566-93-8
M. Wt: 382.6 g/mol
InChI Key: XIWMRKFKSRYSIJ-UHFFFAOYSA-N
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Description

Cholesta-4,6-dien-3-one is a steroidal compound with the molecular formula C₂₇H₄₂O. . This compound is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 6th positions and a ketone group at the 3rd position.

Mechanism of Action

Target of Action

Cholesta-4,6-dien-3-one, also known as 4,6-Cholestadien-3-one, is a product of the oxidation of cholesterol . It primarily targets cholesterol in the membrane of human erythrocytes . Cholesterol plays a crucial role in maintaining membrane fluidity and is a precursor of bile acids, hormones, and other steroids .

Mode of Action

The compound interacts with its target through oxidation. Reactive oxygen species (ROS) are involved in this oxidation process . The oxidation of cholesterol leads to the formation of this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the oxidation of cholesterol. The oxidation of cholesterol leads to the formation of three products: cholesta-4,6-dien-3-ol, this compound, and cholesta-3,5-dien-7-one .

Pharmacokinetics

It is known that the compound is a product of the oxidation of cholesterol . It may be metabolized to 4-cholesten-3-one and cholestanol by the liver, adrenals, and brain .

Result of Action

The oxidation of cholesterol by ROS results in the formation of this compound . This suggests that cholesterol in the membrane of human erythrocytes is more susceptible to ROS-induced oxidation than PUFAs . This finding compels us to re-evaluate the physiological roles of cholesterol and PUFAs in the human erythrocyte membrane .

Action Environment

The action of this compound is influenced by the presence of ROS, which are involved in the oxidation of cholesterol . The environment within the human erythrocyte membrane, where the cholesterol resides, also plays a role in the compound’s action .

Biochemical Analysis

Biochemical Properties

Cholesta-4,6-dien-3-one interacts with various enzymes, proteins, and other biomolecules. It is synthesized from cholesterol through oxidation with Dimethyl sulfoxide and Dicyclohexycabodiimide (DMSO DCC) in about 33% yield . The nature of these interactions involves the conversion of this compound into 4-cholesten-3-one and cholestanol by liver, adrenals, and brain .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to promote Epithelial-To-Mesenchymal Transition (EMT) in Biliary Tree Stem/Progenitor Cell Cultures In Vitro . It influences cell function by inducing cell proliferation, EMT markers, and senescence in human biliary tree stem/progenitor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to impair differentiation in mature cholangiocytes and simultaneously induce the EMT markers, significantly reduce the telomerase activity, and induce HDAC6 gene expression . It also enhances bone morphogenic protein 4 (Bmp-4) and sonic hedgehog (Shh) pathways in human biliary tree stem/progenitor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found that the enzyme maintains approximately 36% and 58.5% of its activity after 18 days of storage at 4–8 °C . Also, the enzyme loses its activity by gradual thermal treatment, but it maintains 58.5% of its activity at 95 °C for 2 hr .

Metabolic Pathways

This compound is involved in the metabolism of cholesterol . It may be metabolized to 4-cholesten-3-one and cholestanol by liver, adrenals, and brain . No conversion was found in intestinal mucosa or in kidneys .

Chemical Reactions Analysis

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMRKFKSRYSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-93-8
Record name Cholesta-4,6-dien-3-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesta-4,6-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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